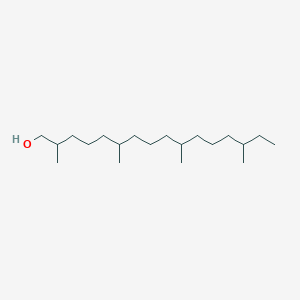

2,6,10,14-Tetramethylhexadecan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6,10,14-tetramethylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-6-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21/h17-21H,6-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLAAIPWDRUBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)CCCC(C)CCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50993539 | |

| Record name | 2,6,10,14-Tetramethylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72720-15-1 | |

| Record name | Phytanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072720151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,14-Tetramethylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Distribution, and Biogeochemical Cycling of 2,6,10,14 Tetramethylhexadecan 1 Ol

Natural Sources and Environmental Distribution

2,6,10,14-Tetramethylhexadecan-1-ol, also known as phytanol (B1210986), is a saturated diterpenoid alcohol. Its prevalence in various environments is closely linked to the degradation of chlorophyll (B73375), the primary photosynthetic pigment.

Presence in Geological Samples (e.g., crude oils, shale oils, ancient sediments)

Phytanol and its related compounds are significant biomarkers in geological samples, providing insights into the depositional environments and thermal history of organic matter. nih.govresearchgate.net Acyclic isoprenoids, including phytanol, are found in a wide array of geological materials such as crude oils, shales, and ancient sediments. nih.gov Their presence is primarily attributed to the diagenesis of the phytol (B49457) side chain of chlorophyll-a. nih.gov

The analysis of biomarkers like pristane (B154290) and phytane (B1196419), which are derived from phytol, is a standard practice in petroleum geochemistry. wikipedia.orgusgs.gov The ratio of pristane to phytane (Pr/Ph) is often used as an indicator of the redox conditions of the depositional environment. wikipedia.org For instance, crude oils with a Pr/Ph ratio below 0.8 are typically associated with saline to hypersaline conditions, while ratios above 3 suggest terrigenous input under oxic to suboxic conditions. wikipedia.org

Phytane, the alkane counterpart of phytanol, is a common constituent of petroleum and has been identified in various geological settings, including marine sediments and shale oils. wikipedia.orgoup.comoup.com The study of these compounds helps in correlating oils with their source rocks and understanding the geological history of a basin. researchgate.netwikipedia.org

Derivation from Chlorophyll and Phytol in Aquatic and Terrestrial Ecosystems

The primary source of this compound in both aquatic and terrestrial ecosystems is the degradation of chlorophyll. researchgate.netgeologyscience.ru Chlorophyll, essential for photosynthesis, contains a phytyl side chain, which is an esterified form of phytol. researchgate.netnih.govbritannica.comnih.gov During the senescence of phytoplankton and plants, or through grazing by invertebrates, chlorophyll is broken down, releasing phytol. geologyscience.rugeologyscience.runih.gov

Free phytol can then undergo various transformations. In aquatic environments, these processes include photodegradation, oxidation, and biodegradation by microorganisms. researchgate.netgeologyscience.rugeologyscience.ru Under anoxic conditions, such as those found in some sediments, phytol is predominantly reduced to phytane. researchgate.net Conversely, under oxic conditions, it is oxidized to form compounds like pristane. researchgate.net Dihydrophytol (B1222839) (phytanol) has been identified as a degradation product of phytol in these environments. geologyscience.ru

In terrestrial plants, the degradation of phytol is also a key metabolic process, particularly during leaf senescence. nih.govnih.gov While much of the research has focused on the pathways leading to other compounds, the formation of phytanol as a metabolite is recognized. nih.gov

Occurrence in Microbial and Biological Systems

This compound and its derivatives are found in a variety of microbial and biological systems. Certain bacteria, particularly halophilic and methanogenic archaea, contain phytanyl moieties in their membrane lipids. geologyscience.ru For instance, the membrane lipids of these archaea are characterized by the presence of phytanyl groups linked to glycerol. geologyscience.ru

Some bacteria have been shown to metabolize phytane, producing phytanol as an intermediate. For example, Mycobacterium ratisbonense can grow on phytane and accumulates this compound as a metabolite. oup.comresearchgate.net Similarly, other actinomycetes like Nocardia and Rhodococcus are known to degrade isoprenoid alkanes and can produce related alcohols and acids. oup.comresearchgate.net

In marine organisms, pristane, a related isoprenoid, is notably abundant in calanoid copepods. geologyscience.ru Phytanic acid, another phytol derivative, is also a significant lipid in some Calanus species. geologyscience.ru The presence of these compounds in marine fauna is linked to their diet, which includes phytoplankton rich in chlorophyll. geologyscience.ru

Biosynthetic Pathways and Precursors in Organisms

Biogenesis as a Metabolite of Phytane and Phytol

The biosynthesis of this compound is primarily a result of the metabolic breakdown of phytol and phytane. researchgate.netnih.govgeologyscience.ru Phytol, released from chlorophyll, is the main precursor. researchgate.netnih.gov In various organisms, phytol can be reduced to form dihydrophytol (phytanol). geologyscience.ru

In mammals, dietary phytol is metabolized in the endoplasmic reticulum through a series of steps. nih.gov While the primary pathway leads to phytanic acid, the initial steps involve the conversion of phytol. nih.govresearchgate.netnih.gov

In bacteria, the degradation of phytane can lead to the formation of this compound. oup.comresearchgate.net Studies on Mycobacterium ratisbonense have shown that when grown on phytane, one of the major alcohol metabolites produced is this compound. oup.com This indicates a pathway where the terminal methyl group of phytane is oxidized.

The conversion from phytol involves the saturation of the double bond in the phytol molecule. nih.gov This reduction can occur through enzymatic action in various organisms.

Enzymatic Systems Involved in its Formation and Interconversion

The enzymatic conversion of phytol and its derivatives is a complex process involving several enzymes. The conversion of geranylgeraniol (B1671449) to phytol, a precursor step, is catalyzed by geranylgeranyl reductase (GGR) in plants, which is part of a larger protein complex associated with thylakoid membranes. researchgate.netnih.gov

The degradation of phytol to its various metabolites involves a series of enzymatic reactions. In humans, the initial step is catalyzed by an alcohol dehydrogenase, which converts phytol to its corresponding aldehyde, phytenal. researchgate.net This is followed by the action of an aldehyde dehydrogenase. researchgate.net While the direct enzymatic reduction of phytol to phytanol is less characterized, reductases acting on related unsaturated precursors are known. For instance, the reduction of phytenoyl-CoA to phytanoyl-CoA is a key step in phytanic acid formation and is mediated by a phytenoyl-CoA reductase. researchgate.netnih.gov This suggests the presence of reductase enzymes capable of saturating the double bonds in phytol-related compounds.

In plants, the conversion of phytol to phytenal is also a recognized step in its catabolism. nih.gov The enzymes responsible for the direct reduction of phytol to phytanol are not as well-defined as those in other parts of the metabolic pathway. However, the presence of phytanol as a metabolite implies the existence of such enzymatic systems. nih.gov The regulation of these pathways is intricate, with feedback mechanisms controlling enzyme activity to manage the levels of various intermediates. youtube.com

Interactive Data Table: Occurrence of this compound and Related Compounds

| Compound | Sample Type | Location/Organism | Significance |

| Phytanol (this compound) | Crude Oil, Shale, Sediment | Geological Formations | Biomarker for depositional environment and thermal maturity. |

| Phytanol (this compound) | Bacterial Culture | Mycobacterium ratisbonense | Metabolite from phytane degradation. |

| Phytane | Crude Oil, Shale, Sediment | Geological Formations | Diagenetic product of phytol, redox indicator (Pr/Ph ratio). wikipedia.org |

| Pristane | Crude Oil, Shale, Sediment | Geological Formations | Diagenetic product of phytol, redox indicator (Pr/Ph ratio). wikipedia.org |

| Phytol | Plants, Algae, Cyanobacteria | Photosynthetic Organisms | Precursor to phytanol and other isoprenoids. researchgate.netnih.gov |

| Phytanic Acid | Marine Organisms, Ruminant Fats | Calanus species, Cattle | Metabolite of phytol from diet. geologyscience.ruwikipedia.org |

| Phytanyl Moieties | Archaeal Membranes | Halophilic and Methanogenic Archaea | Structural component of cell membranes. geologyscience.ru |

Role in Biogeochemical Cycles

This compound, commonly known as phytanol, is a significant acyclic isoprenoid compound that plays a role in the biogeochemical cycling of carbon. Its presence and degradation in various environments, particularly in aquatic sediments, make it a valuable biomarker for tracing the sources and transformation of organic matter. Phytanol is primarily derived from the phytyl side chain of chlorophyll, the primary photosynthetic pigment in plants and algae, and also from the membrane lipids of certain archaea, particularly halophiles. usgs.govnih.govgeologyscience.ru The microbial degradation of phytol released from senescing phytoplankton or through herbivore grazing is considered a major source of free phytanol in marine environments. geologyscience.ru

The transformation of phytanol and its precursor, phytol, is a key process in the mineralization of organic matter. This process is mediated by diverse microbial communities and varies depending on the prevailing redox conditions of the environment. nih.govgeologyscience.runih.gov Consequently, the study of phytanol's distribution and the pathways of its degradation provide critical insights into carbon cycling processes.

Contribution to Carbon Cycling in Specific Environments

In aerobic environments , such as the upper layers of marine sediments, bacterial communities efficiently degrade phytol. nih.govnih.gov Studies on bacterial communities from marine sediments have shown that under aerobic conditions, (E)-phytol is metabolized primarily via the formation of (E)-phytenic acid and 6,10,14-trimethylpentadecan-2-one. nih.gov The initial step involves the oxidation of phytol to the corresponding aldehyde, (E)-phytenal, which is then further oxidized to (E)-phytenic acid. nih.govnih.gov

Under anoxic conditions , the degradation pathways diverge. In denitrifying environments, where nitrate (B79036) is used as the electron acceptor, bacterial communities also effectively mineralize phytol. The degradation proceeds through similar initial steps as in aerobic pathways, involving the transient production of (E)-phytenal, which is then converted to (E)-phytenic acid. nih.govnih.gov The subsequent degradation of phytenic acid is thought to occur through a series of β-decarboxymethylation and β-oxidation reactions. nih.gov Despite potentially low nitrate concentrations in some marine sediments, denitrifying bacteria appear to play a significant role in the mineralization of phytol. nih.govnih.gov

In sulfate-reducing environments , which are common in anoxic marine sediments, the degradation of phytol follows a different route. Under these conditions, phytol is biodegraded to hydrocarbons such as phytenes and phytadienes, rather than being oxidized to acids and ketones. geologyscience.ru This highlights a significant shift in the metabolic processing of this isoprenoid alcohol, influencing the nature of the carbon compounds returned to the sedimentary carbon pool.

The stereoisomeric composition of phytanol found in sediments can also provide clues to its origin and, by extension, the carbon cycle pathways. For instance, the detection of only the 3R,7R,11R-isomer of phytanic acid derived from phytanol in Dead Sea sediments points towards an origin from the lipids of extremely halophilic bacteria, rather than from chlorophyll. usgs.gov

| Degradation Condition | Key Intermediates/Products | Microbial Community | Reference |

| Aerobic | (E)-Phytenal, (E)-Phytenic acid, 6,10,14-Trimethylpentadecan-2-one | Aerobic Bacteria | nih.gov, nih.gov |

| Denitrifying | (E)-Phytenal, (E)-Phytenic acid | Denitrifying Bacteria | nih.gov, nih.gov |

| Sulfate-reducing | Phytenes, Phytadienes | Sulfate-reducing Bacteria | geologyscience.ru |

Ecological Interactions within Microbial Consortia

The breakdown of this compound and its precursors is not the work of a single microbial species but rather the result of complex interactions within microbial consortia. The composition and metabolic capabilities of these consortia are shaped by the environmental conditions, particularly the availability of electron acceptors.

In marine sediments, distinct bacterial communities have been isolated that specialize in the degradation of phytol under either aerobic or denitrifying conditions. nih.gov While both types of communities can metabolize phytol efficiently, the rates and specific metabolic byproducts can differ. For example, one study observed 96% degradation of (E)-phytol after 10 days under aerobic conditions, compared to 83% degradation after 30 days under denitrifying conditions. nih.gov

The initial step in both aerobic and anaerobic degradation of phytol involves the formation of (E)-phytenal. nih.govnih.gov This intermediate can be abiotically converted to 6,10,14-trimethylpentadecan-2-one, but the primary biological pathway appears to be its oxidation to (E)-phytenic acid. The relative importance of these pathways can be influenced by factors like temperature. nih.gov

The presence of diverse degradation pathways highlights the metabolic versatility of microbial consortia in marine sediments. Under fluctuating redox conditions, different groups of bacteria can become dominant in the process of organic matter mineralization. For instance, in the upper layers of sediment where oxygen may be present, aerobic bacteria will dominate phytol degradation. As oxygen is depleted and nitrate becomes the primary electron acceptor, denitrifying communities take over. nih.gov Deeper in the sediment, where both oxygen and nitrate are scarce, sulfate-reducing bacteria will be responsible for the transformation of phytol into hydrocarbons. geologyscience.ru

These interactions ensure the continuous breakdown and recycling of phytol-derived carbon, preventing its long-term sequestration and making it available to the wider ecosystem. The metabolites produced by one group of microorganisms can serve as substrates for another, creating a complex food web centered around the degradation of this abundant isoprenoid alcohol.

| Microbial Consortium | Environmental Condition | Metabolic Role in Phytanol Cycling | Reference |

| Aerobic Bacteria | Oxygen-rich (oxic) | Oxidation of phytol to phytenic acid and other oxygenated compounds. | nih.gov, nih.gov |

| Denitrifying Bacteria | Oxygen-poor, nitrate-rich (anoxic) | Oxidation of phytol to phytenic acid using nitrate as an electron acceptor. | nih.gov, nih.gov |

| Sulfate-reducing Bacteria | Oxygen- and nitrate-poor, sulfate-rich (anoxic) | Reduction of phytol to hydrocarbons (phytenes, phytadienes). | geologyscience.ru |

| Halophilic Archaea | Hypersaline environments | Primary producers of phytanyl ether lipids, a source of phytanol. | usgs.gov |

Advanced Synthetic Methodologies and Chemical Transformations of 2,6,10,14 Tetramethylhexadecan 1 Ol

Laboratory Synthesis Approaches

The controlled synthesis of 2,6,10,14-Tetramethylhexadecan-1-ol in a laboratory setting is crucial for obtaining pure samples for research and as a starting material for further chemical modifications. The primary methods involve the reduction of the readily available natural product, phytol (B49457).

Hydrogenation of Phytol as a Preparative Route

The most direct and widely employed method for the synthesis of this compound is the catalytic hydrogenation of phytol. Phytol possesses a single double bond between the C2 and C3 positions, which is the target for reduction in this process. This transformation effectively converts the unsaturated isoprenoid alcohol into its saturated counterpart.

Several catalyst systems are effective for this purpose, with Adams' catalyst (Platinum(IV) oxide, PtO₂) and Raney® Nickel being the most common. wikipedia.orglibretexts.orgacs.org Adams' catalyst is a versatile and efficient catalyst for the hydrogenation of alkenes. wikipedia.org The catalyst is typically used in a solvent such as ethanol (B145695) or acetic acid under a hydrogen atmosphere. libretexts.orglibretexts.org The platinum(IV) oxide is not the active catalyst itself but is reduced in situ by hydrogen to form finely divided platinum black, which serves as the active catalytic surface. wikipedia.orglibretexts.org

Raney® Nickel, a finely divided nickel-aluminium alloy, is another powerful hydrogenation catalyst. acs.orgyoutube.com It is known for its high activity and is often used in the hydrogenation of various functional groups, including carbon-carbon double bonds. youtube.comresearchgate.netyoutube.com The hydrogenation of phytol using these catalysts is typically carried out at moderate temperatures and pressures, leading to high yields of this compound. The reaction proceeds via the addition of two hydrogen atoms across the double bond, resulting in the saturated alcohol.

Table 1: Comparison of Catalysts for Phytol Hydrogenation

| Catalyst | Precursor | Activation | Typical Solvents |

| Adams' Catalyst | Platinum(IV) oxide (PtO₂) | In situ reduction by H₂ | Ethanol, Acetic Acid |

| Raney® Nickel | Nickel-Aluminium Alloy | Treatment with NaOH | Ethanol |

Stereoselective Synthesis of Enantiomers and Diastereomers

Natural phytol is a mixture of stereoisomers. Consequently, the hydrogenation of natural phytol results in a mixture of diastereomers of this compound. For studies requiring stereochemically pure isomers, stereoselective synthetic routes are necessary. While specific literature on the de novo stereoselective synthesis of all possible stereoisomers of this compound is limited, the principles of stereocontrolled synthesis can be applied.

One common strategy involves the use of chiral starting materials and stereoselective reactions. For instance, the synthesis of a specific stereoisomer, such as (2R,6R,10R)-2,6,10,14-tetramethylhexadecan-1-ol, would require a synthetic sequence that establishes the desired stereochemistry at each of the three chiral centers. This could involve asymmetric reactions like chiral auxiliary-guided alkylations, asymmetric hydrogenations of prochiral precursors, or the use of enzymes for kinetic resolution.

Chemoenzymatic methods have proven effective in separating diastereomeric mixtures of related long-chain alcohols. For example, lipase-catalyzed acylation can selectively acylate one diastereomer, allowing for the separation of the acylated product from the unreacted alcohol. This approach offers a powerful tool for obtaining optically pure isomers from a diastereomeric mixture.

Derivatization and Analog Preparation for Research Probes

To facilitate structural elucidation and to probe the behavior of this compound in various systems, its derivatization to form esters and ethers, as well as the introduction of isotopic labels, is of significant importance.

Formation of Esters and Ethers for Structural Studies

The primary alcohol functional group of this compound is readily converted into esters and ethers. These derivatives are often prepared to aid in chromatographic separation and for structural analysis, particularly by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Esterification can be achieved through standard methods, such as reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis. For example, the formation of phytanyl acetate (B1210297) would involve reacting this compound with acetyl chloride or acetic anhydride.

Ether synthesis, such as the preparation of a methyl or benzyl (B1604629) ether, can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide. The resulting esters and ethers exhibit different spectroscopic properties compared to the parent alcohol, which can be advantageous for structural confirmation. For instance, in mass spectrometry, the fragmentation patterns of these derivatives can provide valuable structural information. The formation of phytanyl ether lipids is a key characteristic of archaeal cell membranes, and the synthesis of these ethers is crucial for studying their unique properties. nih.gov

Modifications for Isotopic Labeling and Tracing Experiments

Isotopic labeling of this compound is a powerful technique for tracing its metabolic fate and for mechanistic studies. Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are the most commonly used stable isotopes for this purpose.

A common strategy for deuterium labeling involves the synthesis of a deuterated precursor, such as a deuterated phytol, which is then hydrogenated to the desired labeled this compound. researchgate.netcsic.es For example, deuterium atoms can be introduced at specific positions in the phytol molecule through multi-step organic synthesis, and the subsequent hydrogenation will preserve the isotopic labels. researchgate.net Another approach involves the use of a deuterium source, such as deuterium gas (D₂) or deuterated solvents like D₂O, in the presence of a suitable catalyst. nih.govmdpi.com For instance, H-D exchange reactions catalyzed by palladium on carbon (Pd/C) in the presence of D₂O can be used to introduce deuterium atoms into the molecule. mdpi.com

Similarly, ¹³C-labeling can be achieved by starting with a ¹³C-labeled precursor in the synthetic route towards phytol. These isotopically labeled analogs are invaluable for metabolic studies, allowing researchers to track the incorporation and transformation of the molecule in biological systems using techniques like mass spectrometry and NMR spectroscopy.

Chemical Stability and Degradation Pathways in Controlled Systems

Understanding the chemical stability of this compound under various conditions is essential for its handling, storage, and for interpreting its behavior in experimental systems. As a long-chain saturated primary alcohol, it is generally a stable compound. However, it can undergo degradation under specific, controlled conditions.

In terms of acid and base stability, as a saturated alcohol, it is relatively stable to hydrolysis. However, under strongly acidic conditions at high temperatures, dehydration to form an alkene could potentially occur, although this is less favorable for primary alcohols compared to secondary and tertiary alcohols. In the presence of strong bases, it will form the corresponding alkoxide, which is stable in the absence of other reactive species. The biodegradation of this compound has been observed to lead to the formation of various oxidation products, including the corresponding carboxylic acid. oup.com

Table 2: Summary of Potential Degradation Pathways for this compound

| Condition | Potential Reaction | Primary Products |

| Oxidation | Oxidation of primary alcohol | 2,6,10,14-Tetramethylhexadecanal, 2,6,10,14-Tetramethylhexadecanoic acid |

| High Temperature | Thermal cracking | Shorter-chain alkanes and alkenes |

| Strong Acid | Dehydration (forcing conditions) | Alkenes |

| Strong Base | Deprotonation | Alkoxide |

Analytical Techniques and Methodological Advancements for 2,6,10,14 Tetramethylhexadecan 1 Ol Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2,6,10,14-Tetramethylhexadecan-1-ol from complex matrices. The choice between gas and liquid chromatography typically depends on the sample's nature and the research objectives.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Due to its high molecular weight and the presence of a polar hydroxyl group, derivatization is a common prerequisite to enhance its volatility and thermal stability, preventing peak tailing and improving chromatographic resolution.

Derivatization: The most common derivatization method is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. This process reduces the polarity of the molecule and increases its volatility, making it amenable to GC analysis.

GC-MS Analysis: The TMS-derivatized alcohol is then injected into the GC system, which typically employs a non-polar capillary column (e.g., DB-5 or HP-5 type). The separation is based on the boiling points and interactions of the analytes with the stationary phase. The mass spectrometer then ionizes the eluted molecules, most commonly through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z).

Detection and Quantification: The mass spectrum of the underivatized this compound would show a weak molecular ion peak (M⁺) due to its instability. Characteristic fragmentation of long-chain primary alcohols includes the loss of water ([M-18]⁺) and alpha-cleavage, resulting in a prominent ion at m/z 31 (CH₂OH⁺) whitman.eduwhitman.edu. For the more commonly analyzed TMS ether derivative, the mass spectrum is characterized by the loss of a methyl group ([M-15]⁺) and a significant base peak at m/z 75, corresponding to the [(CH₃)₂SiOH]⁺ ion researchgate.net. Quantification can be achieved using an internal standard and creating a calibration curve, or by more advanced techniques like gas chromatography-inductively coupled plasma mass spectrometry (GC-ICP-MS) which offers substance-independent quantification by detecting the silicon atom introduced during silylation researchgate.net.

Table 1: Typical GC-MS Parameters and Expected Fragmentation Data for TMS-Derivatized this compound

| Parameter | Value/Description |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow |

| Injector Temp. | 250-300 °C |

| Oven Program | Initial temp ~60-100°C, ramp to ~300-320°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Molecular Formula (TMS) | C₂₃H₅₀OSi |

| Molecular Weight (TMS) | 370.7 g/mol |

| Expected Key Fragments (m/z) | [M-15]⁺ (loss of CH₃ from TMS), [M-CH₃-H₂O]⁺, [(CH₃)₂SiOH]⁺ |

| Characteristic m/z Values | 355, 75 (base peak) |

High-Performance Liquid Chromatography (HPLC) offers a viable alternative for the analysis of this compound, particularly when the compound is part of a complex, non-volatile mixture or when thermal degradation is a concern.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for separating long-chain alcohols. A non-polar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Since this compound is a large, non-polar molecule, it is strongly retained on the C18 column reddit.com. Elution is achieved using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often in a gradient program where the proportion of the organic solvent is increased over time to elute more strongly retained components wikipedia.orgnih.gov.

Detection: A significant challenge in the HPLC analysis of this compound is detection, as it lacks a strong chromophore for UV-Vis detection. To overcome this, several strategies are employed:

Derivatization: The hydroxyl group can be reacted with a labeling reagent to introduce a fluorescent or UV-active moiety, enabling sensitive detection researchgate.netnih.gov.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful approach. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), often after derivatization to impart a charge, can be used to ionize the molecule for MS detection nih.gov.

Evaporative Light Scattering Detector (ELSD): This universal detector can be used for non-volatile analytes that lack UV absorbance.

Table 2: General RP-HPLC Method for Long-Chain Alcohol Separation

| Parameter | Description |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., starting at 80% B, increasing to 100% B) |

| Flow Rate | ~1.0 mL/min |

| Detection | ELSD, or UV/Fluorescence/MS after derivatization |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom. While a publicly available experimental spectrum for this compound is not readily found, its spectrum can be accurately predicted based on the known chemical shifts of similar structural motifs.

¹H NMR: The proton NMR spectrum would be complex due to the numerous overlapping signals from the aliphatic chain. However, key diagnostic signals would include a triplet at approximately 3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH). The numerous methyl groups would appear as doublets and singlets in the upfield region (approx. 0.8-1.2 ppm). The methine protons (-CH-) would produce multiplets in the 1.2-1.6 ppm range.

¹³C NMR: The carbon NMR spectrum would provide a distinct signal for each unique carbon atom. The carbon attached to the hydroxyl group (C-1) would resonate in the downfield region for an aliphatic alcohol, typically around 60-65 ppm. The other carbons of the long isoprenoid chain would appear in the upfield aliphatic region (approx. 10-40 ppm). Computational tools can predict these chemical shifts with high accuracy to aid in structural confirmation researchgate.netrsc.orgnih.gov.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound

| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂-OH (C1) | ~3.6 (triplet) | ~61 |

| -CH- (C2) | ~1.5 (multiplet) | ~37 |

| Alkyl -CH₂- | ~1.0 - 1.4 (multiplets) | ~24 - 40 |

| Alkyl -CH- | ~1.4 - 1.8 (multiplets) | ~32 - 38 |

| Alkyl -CH₃ | ~0.8 - 0.9 (doublets) | ~19 - 23 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is characterized by the absorptions of the hydroxyl and alkyl groups. Attenuated Total Reflectance (ATR) is a common sampling technique for acquiring the FTIR spectrum of a liquid sample.

The key characteristic absorption bands expected are:

A strong, broad band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl group spectroscopyonline.com.

Strong, sharp bands in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the long alkyl chain.

A prominent C-O stretching vibration, which for primary alcohols, typically appears in the 1000-1075 cm⁻¹ range spectroscopyonline.comspectroscopyonline.comresearchgate.net.

A broad O-H out-of-plane bend (wag) around 650 cm⁻¹ spectroscopyonline.com.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3350 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~2955, ~2870 | C-H stretch (methyl) | Strong |

| ~2925, ~2855 | C-H stretch (methylene) | Strong |

| ~1465 | C-H bend (methylene/methyl) | Medium |

| ~1375 | C-H bend (methyl) | Medium |

| ~1050 | C-O stretch (primary alcohol) | Strong |

| ~650 | O-H wag (out-of-plane bend) | Medium, Broad |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with very high accuracy. While standard GC-MS provides nominal mass, HRMS instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers can measure the mass-to-charge ratio to four or more decimal places nih.gov.

For this compound, the molecular formula is C₂₀H₄₂O. HRMS can distinguish this composition from other potential formulas that have the same nominal mass. By measuring the exact mass of the molecular ion and comparing it to the calculated theoretical mass, the molecular formula can be confirmed with high confidence, which is an essential step in the identification of novel compounds or the verification of standards researchgate.netriken.jp.

Table 5: High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₄₂O |

| Nominal Mass | 298 amu |

| Calculated Monoisotopic Mass | 298.32357 u |

| Required Mass Accuracy | < 5 ppm |

Sample Preparation and Isolation Protocols from Complex Matrices

The accurate detection and quantification of this compound, an isoprenoid alcohol, from complex environmental and biological matrices necessitates robust and efficient sample preparation and isolation protocols. The lipophilic nature of this compound dictates the use of methodologies centered around lipid extraction, followed by purification steps to remove interfering substances. The choice of protocol is highly dependent on the nature of the sample matrix, whether it be microbial cultures, plant tissues, or animal-derived samples.

A primary challenge in the analysis of this compound and related isoprenoids is their often low abundance and susceptibility to degradation during extraction. nih.govresearchgate.net Therefore, sample handling and preparation are critical stages that can significantly impact the final analytical result.

Extraction Techniques: Initial extraction is typically achieved using organic solvents. For biological tissues, established lipid extraction methods are commonly adapted. In the analysis of metabolites from the biodegradation of the parent alkane, phytane (B1196419) (2,6,10,14-tetramethylhexadecane), by bacterial cultures such as Mycobacterium ratisbonense, a total lipid extract is first obtained. oup.com This extract is then fractionated to isolate the "alcohol fraction" containing this compound. oup.com For food matrices with high-fat content, such as butter or oysters, a preliminary step of alkaline digestion (saponification) can be employed to break down triglycerides, followed by solvent extraction of the non-saponifiable fraction which would contain the target alcohol. nih.gov

Purification and Fractionation: Following initial extraction, crude extracts require cleanup to minimize matrix effects and concentrate the analyte. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. For instance, in the analysis of similar long-chain alcohols from insect wing extracts, SPE was effectively used for purification. nih.gov Silica (B1680970) gel column chromatography is another common method for separating lipids and hydrocarbons, allowing for the isolation of fractions based on polarity. nih.gov This technique can effectively separate the alcohol from more nonpolar compounds like its parent alkane and more polar compounds like fatty acids.

The following table summarizes various preparation and isolation strategies applicable to this compound from different matrices.

| Matrix Type | Extraction Method | Purification/Fractionation | Key Considerations |

| Bacterial Cultures | Total lipid extraction | Fractionation of lipid extract to isolate the alcohol fraction. oup.com | Necessary to separate the target alcohol from other metabolic products like fatty acids and wax esters. oup.com |

| Plant Tissues | Organic solvent extraction (e.g., Folch method) | Solid-Phase Extraction (SPE) on a silica column. researchgate.net | Phytol (B49457), a related compound, is often present in high concentrations and may require separation. mdpi.com |

| Animal Tissues/Fluids | Lipid extraction from tissue homogenates. | Chromatographic separation (e.g., column chromatography). | The compound may be present as a free alcohol or esterified, requiring a hydrolysis step. |

| Food Samples (High-Fat) | Alkaline digestion followed by solvent extraction. nih.gov | Silica gel column chromatography. nih.gov | Saponification helps to remove the bulk of triglyceride interference. |

| Insect Extracts | Solvent extraction | Solid-Phase Extraction (SPE). nih.gov | Samples are often mass-limited, requiring highly efficient and sensitive methods. nih.gov |

Quantitative Analysis in Environmental and Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most frequently employed technique for the analysis of this compound and related volatile or semi-volatile isoprenoids. oup.commdpi.com Due to the presence of a hydroxyl group, which can lead to poor peak shape and thermal instability during GC analysis, derivatization is often a necessary step. A common approach is trimethylsilylation, which converts the alcohol to its more volatile and stable trimethylsilyl (TMS) ether. nih.gov In the analysis of related compounds, derivatization to form esters, such as (R)-trans-chrysanthemoyl or (S)-2-acetoxypropionyl esters, has also been used, particularly for stereoisomeric analysis. nih.gov

For accurate quantification, an internal standard is crucial. In the GC-MS analysis of the structurally similar compound phytol, octadecenol (B13825973) has been used as an internal standard to correct for variations in extraction efficiency and instrument response. nih.gov Mass spectrometry detection provides high selectivity and allows for confident identification based on the compound's unique mass spectrum and retention time.

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), presents an alternative analytical approach. nih.govresearchgate.net LC-MS can sometimes circumvent the need for derivatization that is essential for GC-MS. Reversed-phase HPLC using columns like C18 is a common choice for separating lipophilic compounds. researchgate.net A gradient elution, starting with a high aqueous mobile phase and gradually increasing the organic solvent composition, is generally preferred over isocratic methods for complex samples containing compounds with a wide range of polarities. researchgate.net

The following table provides a comparative overview of the primary analytical techniques used for the quantification of this compound.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on partitioning between mobile and stationary phases. |

| Derivatization | Often required for alcohols to improve volatility and thermal stability (e.g., trimethylsilylation). nih.gov | Generally not required for the alcohol functional group. |

| Typical Stationary Phase | Non-polar or mid-polar capillary columns (e.g., polysiloxane-based). | Reversed-phase columns (e.g., C18). researchgate.net |

| Detection | Mass spectrometry provides high selectivity and structural information. | Mass spectrometry (e.g., ESI-TOF) provides molecular weight and fragmentation data. mdpi.com |

| Primary Application | Analysis of phytol and its metabolites in plant extracts. nih.govresearchgate.net Analysis of microbial degradation products. oup.com | Quantification of phytol-derived metabolites in biological systems. nih.govresearchgate.net |

| Advantages | High chromatographic resolution, extensive spectral libraries for identification. | Suitable for less volatile or thermally labile compounds, direct injection of aqueous samples possible. |

| Limitations | Derivatization adds an extra step and potential for error. Not suitable for non-volatile compounds. | Can have lower resolution than capillary GC, potential for matrix effects (ion suppression). |

2,6,10,14 Tetramethylhexadecan 1 Ol As a Molecular Biomarker in Scientific Studies

Applications in Geochemistry and Paleoclimatology

Phytanol's presence and abundance in geological samples provide critical insights into Earth's history.

Tracing Sources of Organic Matter in Sedimentary Records

The analysis of organic compounds in sedimentary records is a fundamental aspect of geochemistry. Phytanol (B1210986), being a derivative of phytol (B49457), which is a component of chlorophyll (B73375), is a key indicator of the sources of organic matter. Its presence in sediments points to the contribution of photosynthetic organisms.

A series of isoprenoid compounds, including phytanol (dihydrophytol), have been identified in heat-treated marine sediments. nasa.gov The transformation of phytol into phytanol and other related compounds like phytanic acid and the alkane phytane (B1196419) provides a pathway for understanding the diagenetic processes that organic matter undergoes after deposition. nasa.gov By studying the distribution of these compounds, scientists can differentiate between organic matter derived from terrestrial plants and that from marine algae.

Reconstruction of Past Environmental Conditions

Molecular biomarkers like phytanol are crucial for reconstructing past environmental and climatic conditions. psu.eduresearchgate.net While phytoliths (silica bodies from plants) are more commonly used for large-scale reconstructions of temperature and precipitation, the analysis of lipid biomarkers such as phytanol provides complementary information about the paleoenvironment. psu.eduresearchgate.net

The relative abundance of phytanol and its diagenetic products can indicate the redox conditions of the depositional environment. For instance, under anoxic conditions, the degradation of phytol tends to favor the formation of phytane, whereas more oxic conditions can lead to the formation of pristane (B154290). The ratio of these two isoprenoids (pristane/phytane) is a widely used proxy for determining the redox state of ancient depositional environments and the degree of organic matter degradation.

Environmental Tracing and Pollution Source Identification

Beyond its geological applications, phytanol is a valuable tracer in modern environmental studies, particularly in the context of oil pollution.

The biodegradation of crude oil is a complex process involving numerous microorganisms. Phytanol, along with other isoprenoid compounds, can be used to monitor the extent of this degradation. As bacteria and other microbes break down the more readily available hydrocarbons in crude oil, the relative concentration of more resistant compounds like phytanol and phytane changes. This allows scientists to assess the natural attenuation of oil spills and the effectiveness of bioremediation efforts. mdpi.comresearchgate.net

Furthermore, the specific profile of isoprenoid alkanes, including phytane (the fully saturated hydrocarbon counterpart to phytanol), can help in identifying the source of oil pollution. rsc.org Different crude oils have distinct biomarker signatures, and by analyzing the ratios of compounds like pristane to phytane, investigators can often trace a spill back to its origin. researchgate.net

Chemo-taxonomic Markers for Microbial Communities

The unique lipid compositions of different microorganisms allow for their use as chemotaxonomic markers. Phytanol and related compounds are particularly important in identifying the presence and abundance of specific microbial groups.

Association with Specific Bacterial and Archaeal Taxa

Phytanyl-ether lipids are hallmark components of the cell membranes of Archaea, a domain of single-celled microorganisms. nih.gov These lipids, which incorporate phytanol in their structure, provide the necessary stability for archaea to thrive in extreme environments such as high-salt lakes and hydrothermal vents. nih.gov The presence of phytanyl ether lipids in an environmental sample is, therefore, a strong indicator of an archaeal contribution to the microbial community.

Certain bacteria are also known to produce or metabolize phytanol. For example, some marine bacteria can utilize phytol as a carbon source, leading to the production of phytanic acid and phytanol as intermediates. The study of these metabolic pathways is crucial for understanding the carbon cycle in marine environments.

Differentiation from Other Isoprenoid Biomarkers

While phytanol is a valuable biomarker, it is often analyzed in conjunction with other isoprenoid compounds to gain a more complete picture. Two of the most important related biomarkers are phytane and crocetane.

Phytane: As the fully saturated alkane equivalent of phytanol, phytane is often found in the same geological samples. nist.gov The ratio of pristane (another common isoprenoid alkane) to phytane (Pr/Ph) is a widely used indicator of the depositional environment's redox conditions and the source of the organic matter. researchgate.net A low Pr/Ph ratio typically suggests anoxic conditions and a significant contribution from algae, while a high ratio points towards more oxic conditions and terrestrial plant input. researchgate.net

Crocetane: This C20 isoprenoid alkane has a more specific biological source, primarily from methanogenic archaea. Its presence can therefore be used to trace methanogenic activity in both ancient and modern environments.

By comparing the relative abundances of phytanol, phytane, and crocetane, scientists can distinguish between different microbial inputs and reconstruct the paleoecological conditions with greater accuracy.

Isotopic Signatures and Their Interpretations

The analysis of stable isotopes in molecular biomarkers like 2,6,10,14-tetramethylhexadecan-1-ol, a derivative of phytol, provides profound insights into biogeochemical processes, paleoenvironments, and metabolic pathways. The isotopic composition of an organic molecule is a fingerprint of its origin and the biochemical reactions it has undergone.

Stable Carbon Isotope Analysis (δ¹³C) for Source and Pathway Elucidation

Stable carbon isotope analysis, expressed as δ¹³C values, is a powerful tool for tracing the sources of organic matter and understanding photosynthetic pathways. researchgate.netyoutube.com The δ¹³C value of this compound, and its parent compound phytol, is primarily influenced by the isotopic composition of the carbon source (e.g., dissolved CO₂ in aquatic environments) and the enzymatic fractionation that occurs during carbon fixation by photosynthetic organisms. earthdoc.orguu.nl

Phytol is an integral part of the chlorophyll molecule in photosynthetic organisms. earthdoc.org Therefore, the δ¹³C signature of its derivatives, such as this compound, can serve as a proxy for the photosynthetic community composition and the environmental conditions at the time of its synthesis. nih.gov For instance, the δ¹³C values of phytol have been used to reconstruct past atmospheric CO₂ concentrations, as the degree of isotopic fractionation during photosynthesis is related to the availability of dissolved CO₂. uu.nl

Research has shown that the δ¹³C values of phytol in marine environments can vary significantly with depth. nih.gov In the subtropical North Atlantic, δ¹³C values of phytol decreased by 6.3‰ from the surface to the lower euphotic zone. nih.gov This vertical variation is attributed to changes in light intensity and phytoplankton community composition, which affect the photosynthetic carbon isotope fractionation. nih.gov Generally, isoprenoid lipids like phytol are isotopically lighter (more negative δ¹³C values) than the bulk biomass of the organism, with a typical difference of about 3.5 to 4‰. nih.gov

The biosynthetic pathway of the isopentenyl diphosphate (B83284) (IPP) subunits, the building blocks of phytol, also influences its intramolecular carbon isotopic distribution. earthdoc.org The two primary pathways, the mevalonate (B85504) (MVA) pathway found in the cytoplasm of eukaryotes and the methylerythritol phosphate (B84403) (MEP) pathway in bacteria and plastids, can impart distinct isotopic signatures. earthdoc.org Elucidating these intramolecular patterns can help distinguish the biological origins of phytol and its diagenetic products found in ancient sediments and petroleum. earthdoc.org

Table 1: Illustrative δ¹³C Values of Phytol and Related Compounds in Different Marine Environments

| Sample Type | Location/Depth | δ¹³C Value (‰ vs. V-PDB) | Reference |

| Phytol | Subtropical North Atlantic (Surface) | Approx. -28 | nih.gov |

| Phytol | Subtropical North Atlantic (Lower Euphotic Zone) | Approx. -34.3 | nih.gov |

| Particulate Organic Carbon (POC) | High Latitudes | -35 | frontiersin.org |

| Particulate Organic Carbon (POC) | Low-Mid Latitudes | -16 | frontiersin.org |

| Marine Plankton | General | -8 to -9 | researchgate.net |

| Mangroves | Red Sea | -28.91 to -24.24 | frontiersin.org |

| Seagrasses | Red Sea | Overlapping with macroalgae | frontiersin.org |

| Macroalgae | Red Sea | Overlapping with seagrasses | frontiersin.org |

This table is for illustrative purposes and values are approximate based on reported ranges in the literature. V-PDB (Vienna Pee Dee Belemnite) is the standard for reporting natural variations of carbon isotopes.

Deuterium (B1214612) Isotope Analysis in Hydrocarbon Metabolism

Deuterium (²H), a stable isotope of hydrogen, serves as a valuable tracer in studies of hydrocarbon metabolism. nih.govnih.gov By introducing deuterium-labeled compounds into a biological system, researchers can follow the metabolic fate of molecules, including the synthesis, transformation, and breakdown of lipids and hydrocarbons. nih.govresearchgate.net This technique, known as Deuterium Metabolic Imaging (DMI), allows for the non-invasive, three-dimensional observation of metabolic processes in vivo. nih.govspectroscopyonline.com

The low natural abundance of deuterium (approximately 0.0115%) makes it an excellent tracer, as the signal from an administered deuterated substrate is easily distinguishable from the background. nih.gov In the context of this compound, which can be derived from the metabolism of phytol or other isoprenoids, deuterium labeling can be employed to investigate its biosynthetic and catabolic pathways. For instance, by providing a deuterated precursor, one could trace its incorporation into this compound and subsequent metabolites.

While direct studies on deuterium labeling of this compound are specific, the principles are well-established in lipid and hydrocarbon research. For example, deuterium-labeled fatty acids have been used to study their metabolic interconversion, including processes like desaturation and elongation. nih.gov Similarly, deuterated water (D₂O) is used to measure de novo lipogenesis, the synthesis of fatty acids from non-lipid precursors. researchgate.net

The kinetic isotope effect (KIE), where reactions involving deuterium are often slower than those with hydrogen, can also provide mechanistic insights. acs.orgdtic.mil This effect has been utilized to understand reaction mechanisms in various biological and chemical systems. nih.gov In the study of hydrocarbon metabolism, observing a KIE upon deuterium substitution can help identify rate-determining steps in a metabolic pathway.

Furthermore, deuterium isotope analysis can help differentiate between sources of organic matter that have similar carbon isotope signatures. frontiersin.org For example, in the Red Sea, while seagrasses and macroalgae have overlapping δ¹³C values, their deuterium (δD) values are significantly different, allowing for their distinction as carbon sources in the food web. frontiersin.org This highlights the complementary nature of using multiple stable isotopes in ecological and metabolic studies.

Biological Interactions and Mechanistic Studies of 2,6,10,14 Tetramethylhexadecan 1 Ol Non Clinical Focus

Integration into Microbial Lipids and Cell Membranes

2,6,10,14-Tetramethylhexadecan-1-ol is a significant component of storage lipids in certain microorganisms, particularly actinomycetes, when they are cultivated on the branched-chain alkane phytane (B1196419) (2,6,10,14-tetramethylhexadecane). In Mycobacterium ratisbonense strain SD4, this alcohol is a primary product of phytane oxidation and is subsequently integrated into complex lipids. researchgate.netnih.gov Under nitrogen-limiting conditions, which stimulate the production of storage lipids, M. ratisbonense accumulates a substantial amount of isoprenoid wax esters. researchgate.netnih.gov These wax esters are formed through the condensation of this compound with various isoprenoid fatty acids, which are also derived from the catabolism of phytane. researchgate.net

The alcohol fraction of the total lipid extract in these cells is predominantly composed of this compound. researchgate.net This alcohol then serves as the acyl acceptor in esterification reactions, leading to the formation of a variety of wax esters. This process demonstrates a specific mechanism for the assimilation and storage of carbon from recalcitrant hydrocarbons. The incorporation of this bulky, branched-chain alcohol into wax esters likely influences the physical properties of the lipid bodies within the microbial cells.

Below is a table detailing the composition of major isoprenoid wax esters accumulated by Mycobacterium ratisbonense strain SD4 when grown on phytane, showcasing the integration of this compound.

| Compound ID | Wax Ester Composition | Relative Abundance (%) |

| 4 | 2,6,10,14-Tetramethylhexadecyl-4,8,12-trimethyltetradecanoate | ~35 |

| 7 | 2,6,10,14-Tetramethylhexadecyl-2,6,10,14-tetramethylhexadecanoate | ~44 |

| 8 | 2,6,10,14-Tetramethylhexadecyl-3,7,11,15-tetramethylhexadecanoate | ~16 |

This table is generated based on data from the analysis of wax esters in M. ratisbonense strain SD4. researchgate.net

Role as an Intermediary Metabolite in Biochemical Pathways

This compound is a key intermediary metabolite in the microbial degradation pathway of phytane. The initial step in the catabolism of phytane by bacteria such as Mycobacterium ratisbonense involves an oxidation reaction catalyzed by an oxygenase enzyme. researchgate.net This enzymatic action introduces a hydroxyl group onto the terminal carbon of the ethyl group of the phytane molecule, resulting in the formation of the primary alcohol, this compound. researchgate.net

Once formed, this alcohol can be further metabolized. One major pathway involves its oxidation to the corresponding carboxylic acid, 2,6,10,14-tetramethylhexadecanoic acid. researchgate.net This acid can then undergo further degradation through pathways such as beta-oxidation, although the methyl branches necessitate additional enzymatic steps for complete catabolism.

Alternatively, as detailed in the previous section, this compound can be utilized in anabolic pathways, specifically for the synthesis of wax esters. researchgate.netnih.gov In this role, it acts as a substrate for acyltransferases, which catalyze its esterification with fatty acids. The accumulation of these wax esters represents a diversion of the intermediary metabolite from catabolism to storage. researchgate.net The metabolic fate of this compound—whether it is further oxidized for energy production or stored in wax esters—is influenced by the physiological state of the microorganism and the availability of other nutrients, such as nitrogen. researchgate.net

The following table summarizes the metabolic role of this compound in the context of phytane degradation.

| Precursor | Intermediary Metabolite | Subsequent Products | Metabolic Pathway |

| Phytane (2,6,10,14-Tetramethylhexadecane) | This compound | 2,6,10,14-Tetramethylhexadecanoic Acid | Catabolism (Oxidation) |

| Phytane (2,6,10,14-Tetramethylhexadecane) | This compound | Isoprenoid Wax Esters | Anabolism (Storage Lipid Synthesis) |

Investigations into its Interaction with Cellular Components in Non-Human Systems (e.g., in vitro enzymatic studies)

While comprehensive in vitro studies isolating the specific enzymes that interact with this compound are not extensively detailed in the provided literature, the metabolic pathways observed in microorganisms strongly imply the activity of at least two major classes of enzymes.

The initial formation of this compound from phytane points to the action of an oxygenase . researchgate.net These enzymes are crucial for the initial activation of stable hydrocarbon molecules by introducing an oxygen atom. The conversion of the terminal methyl group of phytane to a hydroxymethyl group is a classic monooxygenase-catalyzed reaction.

The subsequent esterification of this compound to form wax esters is indicative of acyltransferase activity. nih.gov Specifically, wax ester synthases/acyl-CoA:diacylglycerol acyltransferases (WS/DGAT) are a family of enzymes known to catalyze the formation of wax esters from an alcohol and an acyl-CoA. In the case of Mycobacterium ratisbonense, it is hypothesized that an acyltransferase with a broad substrate specificity is responsible for the condensation of the bulky this compound with various isoprenoid fatty acids. nih.gov The ability of these enzymes to accommodate sterically hindered substrates like this isoprenoid alcohol is a key aspect of the microbial metabolism of branched-chain alkanes.

Further research involving cell-free extracts and purified enzymes would be necessary to fully characterize the kinetics and substrate specificity of these enzymatic reactions in vitro.

Influence on Microbial Physiology and Adaptations to Environmental Stress

The metabolism of phytane, leading to the production and subsequent integration of this compound into storage lipids, is a significant physiological adaptation for microorganisms in certain environments. The ability to utilize recalcitrant hydrocarbons like phytane as a sole source of carbon and energy provides a competitive advantage in environments contaminated with petroleum or rich in natural organic matter. researchgate.net

The accumulation of wax esters containing this compound is particularly pronounced under conditions of environmental stress, such as nitrogen starvation. researchgate.netnih.gov When nitrogen, a crucial element for the synthesis of proteins and nucleic acids, is limited, cell proliferation slows down. However, if a carbon source is abundant, microorganisms like Mycobacterium ratisbonense can channel this excess carbon into the synthesis of energy-rich storage compounds like wax esters. researchgate.net This serves as a survival strategy, allowing the cell to store energy and carbon that can be mobilized when conditions become more favorable for growth.

This physiological response demonstrates a metabolic flexibility that is crucial for survival in fluctuating environmental conditions. The synthesis and storage of complex lipids derived from this compound is therefore not just a simple metabolic process but a key adaptive mechanism for enduring periods of nutrient deprivation. researchgate.net

Future Directions and Emerging Research Avenues for 2,6,10,14 Tetramethylhexadecan 1 Ol

Application of Advanced Omics Technologies (e.g., metabolomics, lipidomics) in its Study

Advanced omics technologies, particularly metabolomics and lipidomics, offer powerful tools for the comprehensive analysis of 2,6,10,14-tetramethylhexadecan-1-ol and its related metabolic network. These approaches enable the simultaneous detection and quantification of a wide array of small molecules, providing a snapshot of the metabolic state of an organism or ecosystem.

Metabolomics can be instrumental in identifying and quantifying the precursors and downstream catabolites of this compound in various biological matrices. For instance, in microorganisms capable of degrading its parent compound, phytane (B1196419) (2,6,10,14-tetramethylhexadecane), untargeted metabolomics could reveal novel intermediates in the degradation pathway. This would provide a more complete picture of the biochemical transformations involved.

Lipidomics, a subset of metabolomics focused on the entire lipid profile, is particularly relevant given the lipophilic nature of this compound. This technique can be used to investigate how this alcohol influences the composition and structure of cellular membranes. Furthermore, lipidomics can elucidate its incorporation into more complex lipids, such as wax esters, which have been observed in some bacteria.

Table 1: Potential Applications of Omics Technologies in the Study of this compound

| Omics Technology | Potential Application | Expected Outcomes |

| Metabolomics | Elucidation of metabolic pathways | Identification of novel precursors and degradation products. |

| Biomarker discovery | Identification of metabolic markers associated with its presence or activity. | |

| Lipidomics | Analysis of membrane interactions | Understanding the impact on membrane fluidity and composition. |

| Characterization of lipid storage | Identification of complex lipids incorporating the alcohol moiety. |

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for investigating the behavior of molecules at the atomic level. hawaii.edunih.govmdpi.com These in silico approaches can provide insights into the physical and chemical properties of this compound and its interactions with other molecules, which can be difficult to study experimentally.

MD simulations can be employed to model the interaction of this compound with lipid bilayers, offering a detailed view of how it partitions into and affects the properties of cell membranes. nih.gov Such simulations can predict changes in membrane fluidity, thickness, and permeability, which are crucial for understanding its biological effects.

Furthermore, computational methods can be used to model the binding of this compound to the active sites of enzymes involved in its biosynthesis or degradation. This can aid in understanding the catalytic mechanisms of these enzymes and could guide future efforts in protein engineering for bioremediation or bioproduction purposes.

Biotechnological Potential in Bioremediation and Bioproduct Synthesis

The microbial metabolism of hydrocarbons is a promising area for biotechnological applications, including bioremediation and the synthesis of valuable bioproducts. Research has shown that certain microorganisms can metabolize the related compound phytane, with this compound being a key intermediate.

A notable study on Mycobacterium ratisbonense demonstrated the biodegradation of phytane, leading to the accumulation of various lipid fractions. oup.comoup.comnih.gov In this process, this compound was identified as a predominant component of the alcohol fraction of the total lipid extract. oup.comoup.com This highlights the potential of using such microorganisms for the bioremediation of environments contaminated with branched alkanes.

Moreover, the conversion of phytane to this compound and its subsequent incorporation into wax esters by M. ratisbonense opens up possibilities for bioproduct synthesis. oup.comnih.govresearchgate.net Wax esters have various industrial applications, including in lubricants, cosmetics, and biofuels. Harnessing and optimizing these microbial pathways could lead to sustainable methods for producing high-value chemicals from hydrocarbon feedstocks.

Table 2: Research Findings on the Microbial Metabolism of Phytane

| Microorganism | Substrate | Key Metabolite | Biotechnological Implication |

| Mycobacterium ratisbonense | Phytane (2,6,10,14-Tetramethylhexadecane) | This compound | Bioremediation of branched alkanes. |

| Mycobacterium ratisbonense | Phytane | Isoprenoid wax esters | Synthesis of valuable bioproducts. oup.comnih.govresearchgate.net |

Interdisciplinary Research at the Nexus of Organic Chemistry, Microbiology, and Environmental Science

A comprehensive understanding of this compound necessitates a collaborative, interdisciplinary approach that integrates organic chemistry, microbiology, and environmental science. The study of its fate and transport in the environment, its microbial degradation pathways, and the synthesis of novel derivatives all require expertise from these distinct yet interconnected fields.

Organic chemists can synthesize standards for analytical studies, develop new methods for its detection and quantification, and create novel derivatives with potentially enhanced properties. Microbiologists are essential for isolating and characterizing microorganisms that can metabolize this alcohol, as well as for genetically engineering strains with improved degradation or production capabilities. Environmental scientists can investigate its distribution in various ecosystems, its role as a biomarker, and its impact on ecosystem health.

The study by Silva et al. (2007) on the biodegradation of phytane by Mycobacterium ratisbonense serves as an excellent example of such interdisciplinary research, combining detailed chemical analysis of metabolites with microbiological cultivation and analysis. oup.comoup.comnih.gov Future research in this vein will be critical for fully elucidating the role of this compound in the natural world and for harnessing its potential for technological applications. The exploration of marine-derived diterpenes and their ecological roles also represents a fertile ground for such collaborative efforts. nih.gov

Q & A

Q. What are the recommended methods for synthesizing and purifying 2,6,10,14-Tetramethylhexadecan-1-ol in laboratory settings?

- Methodological Answer : Synthesis typically involves biochemical pathways such as the mevalonate or methylerythritol phosphate (MEP) pathways, where geranylgeranyl pyrophosphate (GGPP) synthase catalyzes the formation of the isoprenoid backbone . Post-synthesis, purification employs techniques like silica gel chromatography or reverse-phase HPLC. For example, GC-MS analysis (retention time ~13.927 min) confirms purity, as demonstrated in phytochemical studies of plant extracts .

Q. How can researchers characterize the structural and functional properties of this compound?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR spectroscopy : H and C NMR to identify methyl branching and hydroxyl group positions .

- GC-MS : Retention indices (e.g., 388,105 area counts in GC-MS chromatograms) and fragmentation patterns for molecular weight confirmation .

- FT-IR : Detection of hydroxyl (-OH) stretching vibrations (~3200–3600 cm) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : The compound should be stored at -20°C in amber vials under inert gas (e.g., argon) to prevent oxidation. Stability studies indicate degradation under prolonged exposure to light or oxygen, with shelf-life extending up to 12 months under recommended conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound in antimicrobial or anti-inflammatory models?

- Methodological Answer :

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) with concentrations ranging from 0.1–100 µg/mL .

- Anti-inflammatory models : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) via ELISA, with dose-response curves analyzed using nonlinear regression .

- Data validation : Cross-reference with positive controls (e.g., ampicillin for antimicrobial assays) and statistical validation (p < 0.05, n ≥ 3 replicates) .

Q. How should contradictions in physicochemical data (e.g., boiling points, solubility) from different sources be resolved?

- Methodological Answer :

- Source evaluation : Prioritize data from peer-reviewed journals or authoritative databases (e.g., PubChem, CAS) over unverified sources .

- Experimental replication : Measure properties like solubility in hexane or ethanol using standardized protocols (e.g., shake-flask method) .

- Computational validation : Compare experimental results with predictive models (e.g., Joback/Crippen methods for boiling point estimation) .

Q. What advanced isotopic labeling strategies are suitable for tracing metabolic pathways of this compound in vivo?

- Methodological Answer :

- C or H labeling : Introduce isotopes during biosynthesis (e.g., via C-glucose in microbial cultures) to track incorporation into terpenoid derivatives .

- LC-MS/MS analysis : Quantify labeled metabolites in tissue extracts, using MRM (Multiple Reaction Monitoring) for sensitivity .

Q. How can degradation products of this compound under oxidative stress be identified and quantified?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.